molecular formula C15H16ClN3O3S B4478216 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Cat. No.: B4478216
M. Wt: 353.8 g/mol
InChI Key: STZVLAAQVQGKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(N-methylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a methylmethanesulfonamido group, and a pyridin-2-ylmethyl substituent. Its distinct molecular configuration makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(N-methylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine.

    Chlorination: The amine is then chlorinated to introduce the chloro group at the desired position on the benzene ring.

    Sulfonamidation: The chlorinated amine undergoes sulfonamidation with methylmethanesulfonyl chloride to form the N-methylmethanesulfonamido group.

    Coupling with Pyridine Derivative: Finally, the compound is coupled with a pyridine derivative under appropriate conditions to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(N-methylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

2-Chloro-4-(N-methylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-(N-methylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(N-methylsulfonamido)benzamide
  • 4-Chloro-2-(N-methylmethanesulfonamido)benzamide
  • 2-Chloro-4-(N-methylmethanesulfonamido)benzoic acid

Uniqueness

Compared to similar compounds, 2-chloro-4-(N-methylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide stands out due to its unique combination of functional groups and molecular structure

Properties

IUPAC Name

2-chloro-4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-19(23(2,21)22)12-6-7-13(14(16)9-12)15(20)18-10-11-5-3-4-8-17-11/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZVLAAQVQGKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)C(=O)NCC2=CC=CC=N2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE
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2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

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